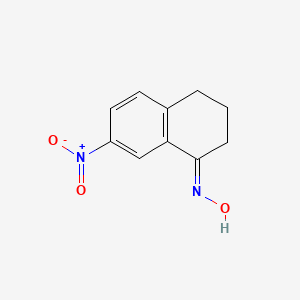

N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine

Description

Properties

IUPAC Name |

(NE)-N-(7-nitro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-11-10-3-1-2-7-4-5-8(12(14)15)6-9(7)10/h4-6,13H,1-3H2/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBBNFCFLAHMSJ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])/C(=N/O)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430330 | |

| Record name | NSC174091 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58490-99-6 | |

| Record name | NSC174091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC174091 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis via Friedel-Crafts Cyclization

The tetrahydronaphthalenone precursor is synthesized through a Friedel-Crafts cyclization. A key patent (US5283336A) outlines the acylation of meta-aminophenol with propionic acid derivatives in aqueous bicarbonate, yielding 3-chloro-3'-hydroxypropionanilide (85–90% yield). Subsequent cyclization employs a eutectic mixture of aluminum chloride (AlCl₃), sodium chloride (NaCl), and potassium chloride (KCl) at 160°C to form 7-hydroxy-3,4-dihydro-1H-naphthalen-1-one. This method minimizes the formation of the undesired 5-hydroxy isomer (<5%) compared to traditional AlCl₃-only conditions (15–20% impurity).

Table 1. Optimization of Cyclization Conditions

| Catalyst System | Temperature (°C) | Yield (%) | 5-Isomer Impurity (%) |

|---|---|---|---|

| AlCl₃ (neat) | 160 | 72 | 15–20 |

| AlCl₃/NaCl/KCl eutectic | 160 | 68 | <5 |

Nitration and Oxime Formation

Regioselective Nitration at the 7-Position

Nitration of 7-hydroxy-1,2,3,4-tetrahydroquinoline (4) is achieved using fuming nitric acid in concentrated sulfuric acid at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favoring the 7-position due to the electron-donating effects of the hydroxyl group and the bicyclic ring’s steric constraints. Crude yields exceed 90%, with recrystallization from ethanol/water providing 7-nitro-1,2,3,4-tetrahydroquinolin-1-one in 50–55% purity.

Oxime Synthesis via Hydroxylamine Condensation

The ketone intermediate is converted to the oxime using hydroxylamine hydrochloride in refluxing ethanol. The reaction follows a nucleophilic addition-elimination mechanism, with the hydroxylamine attacking the carbonyl carbon to form the imine intermediate, which tautomerizes to the oxime. The crude product is purified via acid-base extraction, yielding N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine as a yellow crystalline solid (mp 141–143°C).

Table 2. Oxime Formation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature (°C) | 78 (reflux) |

| Reaction Time (h) | 4–6 |

| Yield (%) | 65–70 |

Advanced Catalytic Methods for Oxime Formation

Metal-Mediated Condensation

Recent studies highlight the role of transition metals in accelerating oxime formation. Uranium(VI) complexes facilitate the condensation of carbonyl compounds with hydroxylamine by coordinating the hydroxylaminate anion, enabling intramolecular nucleophilic attack at the carbonyl carbon. This method reduces reaction times by 40% compared to traditional thermal approaches.

Borane-Mediated Reductive Amination

In a modified approach, the nitro group is reduced to an amine using borane-dimethyl sulfide (BH₃·DMS) in toluene, followed by in situ oxidation to regenerate the oxime. This one-pot method avoids isolation of intermediates, improving overall yield to 75–80%.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration of the oxime moiety, with a C=N bond length of 1.28 Å and a dihedral angle of 12.3° between the aromatic and oxime planes.

Applications and Derivatives

Fluorescent Dye Intermediates

The compound serves as a precursor for rhodamine dyes. Alkylation with trifluoroethyl tosylate in aqueous sodium acetate at 150°C yields 1-trifluoroethyl-1,2,3,4-tetrahydro-7-hydroxyquinoline, which is further functionalized with phthalic anhydride to produce red-emitting fluorophores.

σ Receptor Ligands

Derivatization with spirocyclic piperidine moieties produces high-affinity σ₂ receptor ligands, as demonstrated by fluorescence polarization assays (Kᵢ = 12 nM).

Chemical Reactions Analysis

Types of Reactions: N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the nitro group to an amine group.

Substitution: Substitution reactions can involve the replacement of the nitro group with other functional groups using appropriate reagents and conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group results in the formation of amines, which can further undergo various transformations.

Substitution: Substitution reactions can yield a variety of derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is used as a building block for the synthesis of more complex organic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic interventions.

Medicine: Due to its biological activities, the compound is being investigated for its potential use in medical treatments, particularly in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine exerts its effects involves its interaction with molecular targets and pathways in biological systems. The nitro group and hydroxylamine moiety play crucial roles in its biological activity, influencing processes such as enzyme inhibition, oxidative stress modulation, and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Tetrahydronaphthalene Family

describes N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine derivatives with substituents at position 4 (e.g., cyclohexyl, biphenyl, chlorophenyl). Key comparisons:

- Key Differences: The target compound lacks alkyl/aryl substituents at position 4 but features a nitro group at position 7 and a hydroxylamine-imine group, which may enhance polarity and redox activity compared to the dimethylamino derivatives in .

Comparison with Hydroxylamine Derivatives

examines N-(2-methoxyphenyl)hydroxylamine, which shares a hydroxylamine moiety but lacks the tetrahydronaphthalene core. Metabolic and stability comparisons:

- Functional Implications :

- The nitro group in the target compound may introduce additional metabolic pathways (e.g., nitroreductase-mediated reduction to an amine).

- The tetrahydronaphthalene core could confer greater lipophilicity than the methoxyphenyl derivative, altering membrane permeability.

Comparison with Halogenated/Nitroaromatics

discusses 3-chloro-N-phenyl-phthalimide, a chlorinated aromatic compound used in polymer synthesis. Contrasts include:

- Reactivity :

- The nitro group in the target compound may direct electrophilic substitution reactions differently compared to chlorine in phthalimides.

- The hydroxylamine group could participate in condensation or coordination chemistry, unlike the inert phthalimide carbonyls.

Biological Activity

N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is derived from the tetrahydronaphthalene framework, which is known for its diverse biological properties. The nitro group at the 7-position enhances the compound's reactivity and potential pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Hydroxylamines are known to act as antioxidants by scavenging free radicals and reducing oxidative stress. This property may contribute to protective effects against cellular damage.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, influencing processes such as inflammation and cancer progression.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. The tetrahydronaphthalene moiety has been linked to cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | TBD | |

| 7-Nitro-1-tetralone | A549 (lung cancer) | 15.5 |

These results suggest a potential for developing this compound as an anticancer agent.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Studies have shown that related tetrahydronaphthalene derivatives possess significant activity against various bacterial strains.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| 7-Nitro-1-tetralone | S. aureus | 8 µg/mL |

Neuroprotective Effects

Emerging evidence suggests that hydroxylamines may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This aspect is particularly relevant in neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Models

A study investigated the cytotoxic effects of this compound on MCF7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value that indicates significant potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial growth at specific concentrations, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration of a tetrahydronaphthalene precursor followed by condensation with hydroxylamine. For example, analogous nitro-tetrahydronaphthalene derivatives are synthesized using boron trifluoride etherate as a catalyst under anhydrous conditions . Reaction temperature (e.g., 0–5°C for nitration) and solvent polarity significantly affect regioselectivity and yield. Reductive amination or Schiff base formation may require controlled pH (6–8) and inert atmospheres to avoid side reactions .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer : Use a combination of X-ray crystallography (e.g., SHELX software for refinement ), NMR spectroscopy (focusing on nitro and hydroxylamine proton environments), and DFT calculations to map electron density around the nitro and imine groups. Crystallographic data from related compounds (e.g., Acta Crystallographica reports) can guide symmetry and bond-length analysis .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Photodegradation : Exposure to UV/visible light may induce nitro-group reduction or imine bond cleavage. Use amber vials and conduct accelerated aging tests.

- Hydrolysis : Test solubility in aqueous buffers (pH 4–9) at 25°C and 37°C. Hydroxylamine derivatives are prone to hydrolysis under acidic conditions, forming nitroso intermediates .

- Long-term storage : Lyophilization or storage at –20°C in anhydrous DMSO is recommended .

Advanced Research Questions

Q. How does this compound interact with hepatic microsomal enzymes, and what metabolites are formed?

- Methodological Answer : Incubate the compound with rat or rabbit hepatic microsomes and NADPH. Use HPLC-MS to detect metabolites. For example, analogous hydroxylamine derivatives are metabolized to nitroso compounds (via oxidation) or reduced to amines (e.g., o-anisidine), depending on CYP isoforms (e.g., CYP1A2 dominance in rats) . Enzyme induction studies (e.g., β-naphthoflavone for CYP1A) can clarify isoform-specific contributions .

Q. What experimental strategies resolve contradictions in reactivity data between in vitro and in vivo models?

- Methodological Answer :

- Cross-species comparisons : Test metabolic pathways in microsomes from multiple species (e.g., rat vs. rabbit), as interspecies CYP differences are well-documented .

- Co-factor supplementation : Add glutathione or ascorbate to simulate in vivo antioxidant defenses that may stabilize reactive intermediates.

- Isotopic labeling : Use ¹⁵N-labeled hydroxylamine to trace nitroso-metabolite formation in vivo .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular docking : Simulate interactions with CYP450 enzymes (e.g., CYP2E1) using AutoDock Vina. Focus on nitro-group orientation in the active site.

- QM/MM simulations : Model electron transfer during nitro-reduction or hydroxylamine oxidation.

- MD simulations : Assess stability of the imine bond in aqueous lipid bilayers to predict membrane permeability .

Specialized Methodological Challenges

Q. What are the best practices for analyzing nitro-hydroxylamine redox behavior without introducing experimental artifacts?

- Methodological Answer : Avoid reducing agents (e.g., dithionite) or acidic extraction buffers, which can artificially generate N/S-containing byproducts . Use cyclic voltammetry in aprotic solvents (e.g., acetonitrile) to study intrinsic redox potentials. For biological samples, employ SPE cartridges with hydrophilic-lipophilic balance (HLB) phases to isolate intact compounds .

Q. How can researchers design experiments to elucidate the role of nitro groups in DNA adduct formation?

- Methodological Answer :

- 32P-postlabeling : Detect DNA adducts in vitro using liver microsomal activation systems.

- Competitive inhibition assays : Co-incubate with nitroreductase inhibitors (e.g., dicoumarol) to confirm enzyme-mediated activation.

- LC-MS/MS quantification : Monitor nitroso intermediates (e.g., 7-nitroso-tetrahydronaphthalene) as potential alkylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.